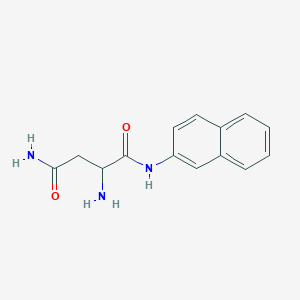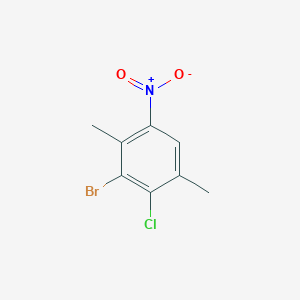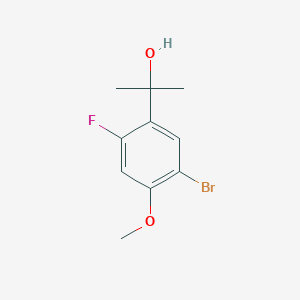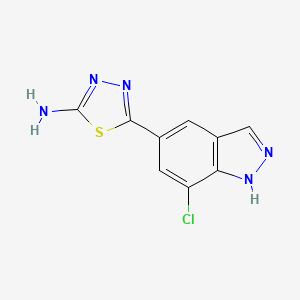
3-iodo-5-phenyl-1H-indole-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-iodo-5-phenyl-1H-indole-7-carboxamide is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely recognized for their biological and pharmacological properties . The indole nucleus is a common structural motif in many natural products and pharmaceuticals, making it a privileged scaffold in drug discovery .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-5-phenyl-1H-indole-7-carboxamide typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core . The iodination of the indole ring can be achieved using iodine or iodinating reagents such as N-iodosuccinimide (NIS) under mild conditions . The carboxamide group can be introduced through the reaction of the corresponding carboxylic acid with an amine using coupling reagents like EDCI or DCC .
Industrial Production Methods
Industrial production of indole derivatives often employs scalable and cost-effective methods. The use of continuous flow reactors and microwave-assisted synthesis can enhance reaction efficiency and yield . Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are being explored to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
3-iodo-5-phenyl-1H-indole-7-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.
Common Reagents and Conditions
Iodination: N-iodosuccinimide (NIS) in acetonitrile.
Coupling Reactions: Palladium catalysts and ligands in the presence of bases like potassium carbonate.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Major Products
The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
3-iodo-5-phenyl-1H-indole-7-carboxamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Indole derivatives are studied for their potential as enzyme inhibitors and receptor modulators.
Medicine: The compound is investigated for its anticancer, antiviral, and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of 3-iodo-5-phenyl-1H-indole-7-carboxamide involves its interaction with specific molecular targets. The indole nucleus can bind to various receptors and enzymes, modulating their activity . For example, it can inhibit protein kinases by binding to their active sites, thereby affecting signal transduction pathways . The iodine atom may enhance the compound’s binding affinity and selectivity towards certain targets .
Comparaison Avec Des Composés Similaires
3-iodo-5-phenyl-1H-indole-7-carboxamide can be compared with other indole derivatives such as:
5-fluoro-3-phenyl-1H-indole-2-carboxamide: Known for its antiviral activity.
6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate: Studied for its anticancer properties.
1H-indole-5-carboxamide: Used in the preparation of protein kinase inhibitors.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical reactivity .
Propriétés
Formule moléculaire |
C15H11IN2O |
|---|---|
Poids moléculaire |
362.16 g/mol |
Nom IUPAC |
3-iodo-5-phenyl-1H-indole-7-carboxamide |
InChI |
InChI=1S/C15H11IN2O/c16-13-8-18-14-11(13)6-10(7-12(14)15(17)19)9-4-2-1-3-5-9/h1-8,18H,(H2,17,19) |
Clé InChI |
DPDMIRFWZXGGAN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC3=C(C(=C2)C(=O)N)NC=C3I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[2-[(7-bromo-5-methyl-4-oxothieno[3,2-c]pyridin-2-yl)methylamino]ethyl]carbamate](/img/structure/B13892653.png)
![4-[2-(5-bromo-1H-imidazol-2-yl)ethyl]phenol](/img/structure/B13892661.png)
![4-[2-(cyclopropylmethoxy)ethyl]Benzoic acid](/img/structure/B13892665.png)
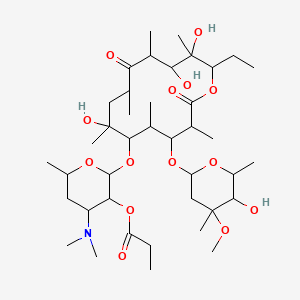
![Ethyl 6-(1-cyanocyclopropyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13892682.png)
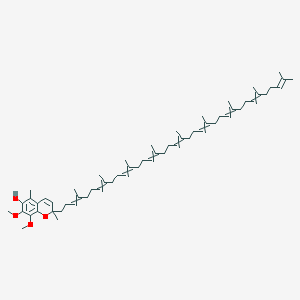
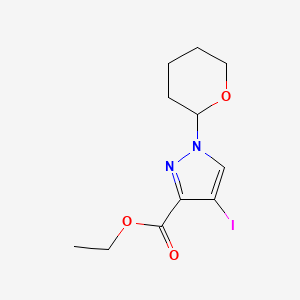
![1-Pyridin-3-yl-3-[(3-pyrimidin-2-ylphenyl)methyl]pyridazin-4-one](/img/structure/B13892695.png)
